
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Historical Development of Oxadiazole-Containing Bioactive Compounds
The 1,3,4-oxadiazole heterocycle emerged as a critical pharmacophore following the commercialization of Oxolamine in the 1960s, which validated its therapeutic potential for respiratory conditions. Over the past two decades, advancements in synthetic methodologies have enabled the creation of over 200 oxadiazole derivatives with validated activities against cancer, microbial pathogens, and neurological targets. For example, 3,5-diaryl-1,2,4-oxadiazoles demonstrated apoptosis-inducing effects in renal carcinoma cells (IC~50~ = 1.143 μM), while 1,3,4-oxadiazole-linked benzopyrimidinones exhibited broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 10.8 μM). The scaffold’s bioisosteric equivalence to ester and amide groups mitigates hydrolysis risks, making it indispensable for protease-resistant drug candidates.
Table 1: Key Milestones in Oxadiazole Drug Development
Year | Discovery/Compound | Biological Activity |
---|---|---|
1960 | Oxolamine | Antitussive |
2017 | 5-Substituted-1,2,4-oxadiazole ribose | Antiproliferative (GI~50~ = 4.5 μM) |
2022 | PD-1/PD-L1 inhibitor 16 | Immuno-oncology (IC~50~ = 0.038 μM) |
Significance of Succinimide-Oxadiazole Hybrid Molecules
Succinimide-oxadiazole conjugates leverage the electrophilic reactivity of the pyrrolidinedione ring for covalent target engagement, complementing the oxadiazole’s role in π-π stacking and hydrogen bonding. This synergy is exemplified in phidianidine analogs, which show dual activity as dopamine transporter inhibitors (K~i~ = 4.6 nM) and μ-opioid receptor partial agonists. The 2,5-dioxopyrrolidin-1-yl moiety in the subject compound may facilitate irreversible binding to cysteine residues in kinase ATP pockets, analogous to afatinib’s mechanism. Hybridization strategies have yielded compounds with 35.74% tumor growth inhibition in murine models when combined with 5-FU, underscoring the therapeutic potential of this structural paradigm.
Importance of Trifluoromethoxy Substitution in Medicinal Chemistry
The 4-(trifluoromethoxy)phenyl group enhances membrane permeability (logP increase ≈ 0.8) and confers metabolic stability through fluorine’s electron-withdrawing effects. In COX-2 inhibitors, this substitution reduces IC~50~ values by 40-fold compared to methoxy analogs. Quantum mechanical studies indicate the trifluoromethoxy group’s orthogonal dipole moment (1.34 D) improves stacking interactions with aromatic residues in hydrophobic binding pockets. These properties rationalize its inclusion in the subject compound, potentially optimizing target residence time and oral bioavailability.
Theoretical Framework and Rational Design Principles
The compound’s architecture follows a three-tiered design strategy:
- Oxadiazole Core : Serves as a rigid, planar scaffold for orienting pharmacophoric groups into bioactive conformations. Molecular docking predicts strong interactions with ATP-binding sites (ΔG = -9.2 kcal/mol).
- Succinimide Linker : Introduces rotational constraints to reduce entropy penalties upon binding while enabling covalent modification of nucleophilic residues.
- Trifluoromethoxy Auxiliary : Balances hydrophobicity and electronic effects to enhance blood-brain barrier penetration (predicted Pe = 5.3 × 10^-6 cm/s).
Table 2: Computed Physicochemical Properties
Parameter | Value |
---|---|
Molecular Weight | 413.29 g/mol |
Topological Polar Surface Area | 98.7 Ų |
Predicted logP | 2.81 |
Hydrogen Bond Acceptors | 8 |
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O5/c16-15(17,18)27-9-3-1-8(2-4-9)13-20-21-14(26-13)19-10(23)7-22-11(24)5-6-12(22)25/h1-4H,5-7H2,(H,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFAEYVSVBECMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Introduction of the Trifluoromethoxyphenyl Group: : This step often involves the nucleophilic aromatic substitution of a suitable precursor with a trifluoromethoxy group. Reagents like trifluoromethoxybenzene and strong bases such as sodium hydride (NaH) are typically used.
-
Coupling with Pyrrolidinone: : The final step involves coupling the oxadiazole derivative with a pyrrolidinone derivative. This can be achieved through amide bond formation using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups in the pyrrolidinone ring.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound has a complex structure that includes a pyrrolidine ring, oxadiazole moiety, and a trifluoromethoxy group. These features enhance its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 396.31 g/mol.
Antiviral Properties
Recent studies have highlighted the antiviral potential of oxadiazole derivatives, including those similar to the compound . For instance, derivatives of 1,2,4-oxadiazole have shown activity against Zika virus (ZIKV), suggesting that compounds with similar structural motifs may also possess antiviral properties .
Antioxidant Activity
Research into related compounds has demonstrated significant antioxidant activity. For example, derivatives containing dioxopyrrolidine structures have been evaluated for their ability to scavenge free radicals, which is crucial for developing treatments for oxidative stress-related diseases .
Synthetic Utility
The compound serves as an important intermediate in organic synthesis. Its dioxopyrrolidine structure allows for further modifications that can lead to the development of novel pharmaceuticals. The synthesis can involve various methods such as:
- Condensation Reactions : Combining it with other functional groups to create more complex molecules.
- Functionalization : Modifying the trifluoromethoxy group to enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
- Antiviral Screening : A study focused on synthesizing and screening a series of oxadiazole derivatives for antiviral activity against ZIKV demonstrated that compounds with similar frameworks could inhibit viral replication effectively. This suggests that 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide may warrant similar investigation .
- Antioxidant Evaluation : In vitro studies have shown that related dioxopyrrolidine compounds exhibit considerable antioxidant activity by scavenging DPPH radicals. This property is essential for therapeutic agents targeting oxidative stress-related conditions .
Mécanisme D'action
The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxyphenyl group can enhance binding affinity and specificity, while the oxadiazole ring may participate in hydrogen bonding or π-π interactions.
Comparaison Avec Des Composés Similaires
Structural Differences
Heterocyclic Core : The target compound features a 1,3,4-oxadiazole ring, whereas compounds 23–27 utilize benzyl or phenethyl groups. The oxadiazole core is associated with improved metabolic stability and rigidity compared to flexible alkyl chains in 25–27 .
Substituent Position and Electronic Effects: The trifluoromethoxy group (CF₃O-) in the target compound is para-substituted on the phenyl ring, enhancing electron-withdrawing effects. In contrast, compound 24 has a meta-CF₃O substitution, which may alter binding interactions in biological targets. Halogenated derivatives (26, 27) show that fluorine and chlorine substitutions increase melting points (142.4–142.8 °C and 137.4–138.2 °C, respectively), suggesting stronger intermolecular forces compared to non-halogenated analogs .
Physicochemical Properties
- Yield : The synthetic yields of compounds 23–27 (62.9–73.5%) suggest moderate efficiency in their preparation, likely influenced by steric and electronic factors during amide coupling .
Research Findings and Limitations
The evidence highlights the importance of substituent positioning and heterocyclic cores in modulating physicochemical and biological properties. However, the absence of explicit data for the target compound limits direct functional comparisons. Further studies are required to evaluate its pharmacokinetics and efficacy relative to 23–27 .
Activité Biologique
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.35 g/mol. The structure features a pyrrolidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, a related study reported that 1,2,4-oxadiazole derivatives demonstrated micromolar inhibition of specific cancer cell targets through high-throughput screening methods . The ability of these compounds to affect cell division and induce apoptosis in cancer cells makes them promising candidates for further development.
Modulation of Receptor Activity
Research has highlighted the role of similar compounds in modulating metabotropic glutamate receptors (mGluRs), particularly mGlu4. These compounds exhibited positive allosteric modulation properties, enhancing receptor activity at low concentrations (EC50 values ranging from 282 to 656 nM) . Such modulation is crucial for developing treatments for neurological disorders where mGlu4 receptors are implicated.
Anticonvulsant Effects
A focused series of 2,5-dioxopyrrolidin-1-ylderivatives has been investigated for their anticonvulsant properties. Certain derivatives showed robust efficacy in animal models of epilepsy, suggesting that modifications to the dioxopyrrolidine structure can enhance anticonvulsant activity .
Pharmacokinetics and Metabolism
The pharmacokinetic profiles of similar dioxopyrrolidine derivatives have been analyzed in various studies. For example, metabolic stability assessments indicated that certain derivatives maintained over 70% of the parent compound in circulation after enzymatic reactions, demonstrating favorable pharmacokinetic properties . This stability is essential for therapeutic efficacy and safety.
Case Studies
- Cancer Cell Studies : In vitro studies showed that derivatives inhibited growth in various cancer cell lines by inducing multipolar spindle formation during mitosis, leading to cell death .
- Neurological Models : In vivo studies utilizing models for anxiety and depression demonstrated that oxadiazole derivatives significantly reduced symptoms by modulating glutamate signaling pathways .
Data Tables
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.